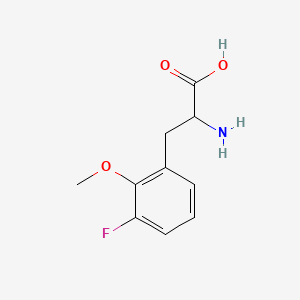

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-6(3-2-4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDIMQMNUOMEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298114 | |

| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-65-1 | |

| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid, a fluorinated derivative of phenylalanine with significant potential in drug discovery and development. The introduction of fluorine and methoxy substituents on the phenyl ring can modulate the compound's physicochemical properties, offering opportunities for enhanced biological activity and metabolic stability. This document explores various synthetic routes, including the Erlenmeyer-Plöchl synthesis, Strecker synthesis, and asymmetric approaches. A detailed, field-proven experimental protocol for a plausible synthetic route is provided, along with a discussion of the critical process parameters and characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of Fluorinated Amino Acids

Fluorinated amino acids are a class of non-canonical amino acids that have garnered substantial interest in medicinal chemistry and protein engineering. The strategic incorporation of fluorine atoms into amino acid scaffolds can profoundly influence their biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can alter a molecule's pKa, lipophilicity, conformational preferences, and metabolic stability.[1] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics and small molecule drugs.

This compound, a phenylalanine analog, presents a unique substitution pattern on the aromatic ring. The presence of a fluorine atom at the 3-position and a methoxy group at the 2-position can induce specific electronic and steric effects, potentially leading to novel interactions with biological targets. This guide delves into the chemical synthesis of this promising building block.

Synthetic Strategies: A Comparative Analysis

Several synthetic methodologies can be employed for the preparation of this compound. The choice of a particular route depends on factors such as the desired stereochemistry, scalability, and the availability of starting materials.

Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl synthesis is a classic method for the preparation of α-amino acids.[2][3] This route involves the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, to form an azlactone (oxazolone). The azlactone intermediate is then subjected to reduction and hydrolysis to yield the desired amino acid.

The key precursor for the synthesis of this compound via this method is 3-fluoro-2-methoxybenzaldehyde. The general workflow for this synthesis is depicted below.

Caption: General workflow of the Erlenmeyer-Plöchl synthesis.

A significant advantage of this method is the ready availability of the starting materials. However, a major drawback is the generation of a racemic mixture of the amino acid, which necessitates a subsequent chiral resolution step to isolate the desired enantiomer. For many pharmaceutical applications, a specific enantiomer is required, as different enantiomers can exhibit distinct pharmacological activities.

Strecker Synthesis

The Strecker synthesis is another fundamental and versatile method for the preparation of amino acids.[4][5][6] This one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

The application of the Strecker synthesis to 3-fluoro-2-methoxybenzaldehyde would proceed as illustrated below.

Caption: General workflow of the Strecker synthesis.

Similar to the Erlenmeyer-Plöchl synthesis, the standard Strecker synthesis yields a racemic product. However, asymmetric variations of the Strecker reaction have been developed, employing chiral auxiliaries or catalysts to induce enantioselectivity.[5] These modifications offer a more direct route to enantiomerically enriched amino acids, bypassing the need for resolution.

Asymmetric Synthesis using Chiral Auxiliaries

For applications demanding high enantiopurity, asymmetric synthesis is the preferred approach. One powerful strategy involves the use of chiral auxiliaries, such as chiral Ni(II) complexes of glycine Schiff bases.[7][8] This method allows for the stereoselective alkylation of the glycine anion equivalent with a suitable electrophile.

In the context of synthesizing this compound, the electrophile would be 3-fluoro-2-methoxybenzyl bromide or a related derivative. The chiral Ni(II) complex directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Subsequent hydrolysis of the complex liberates the desired amino acid.

Caption: Asymmetric synthesis using a chiral Ni(II) complex.

This approach offers excellent control over stereochemistry, often yielding high enantiomeric excesses. However, it may require the synthesis of the chiral auxiliary and the subsequent removal of the metal complex, which can add to the overall complexity and cost of the synthesis.

Detailed Experimental Protocol: A Proposed Route via Erlenmeyer-Plöchl Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of racemic this compound based on the Erlenmeyer-Plöchl methodology. This protocol is constructed based on established procedures for similar compounds and serves as a robust starting point for laboratory synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-fluoro-2-methoxybenzaldehyde | ≥98% | Commercially Available |

| N-acetylglycine | ≥99% | Commercially Available |

| Acetic Anhydride | ACS Grade | Commercially Available |

| Anhydrous Sodium Acetate | ≥99% | Commercially Available |

| Red Phosphorus | - | Commercially Available |

| Hydriodic Acid | 57% in H₂O | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Ethanol | 95% | Commercially Available |

| Sodium Hydroxide | Pellets | Commercially Available |

| Hydrochloric Acid | Concentrated | Commercially Available |

Step-by-Step Procedure

Step 1: Synthesis of 4-(3-fluoro-2-methoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-2-methoxybenzaldehyde (15.4 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Add acetic anhydride (30 mL, 0.32 mol) to the mixture.

-

Heat the reaction mixture to 100 °C with stirring for 2 hours. The mixture will become a clear, yellow-orange solution.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

-

Collect the yellow crystalline solid by vacuum filtration and wash it with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

Step 2: Reduction and Hydrolysis to this compound

-

Place the dried azlactone intermediate (23.5 g, 0.1 mol) and red phosphorus (12.4 g, 0.4 mol) in a 500 mL round-bottom flask.

-

Carefully add hydriodic acid (57%, 100 mL) to the flask under a fume hood. The reaction is exothermic.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) for 3 hours. The solution will turn dark.

-

Cool the reaction mixture to room temperature and filter to remove the excess phosphorus. Wash the phosphorus with water.

-

Concentrate the filtrate under reduced pressure to remove the excess hydriodic acid.

-

Dissolve the residue in a minimum amount of hot water and adjust the pH to approximately 6 with a concentrated ammonium hydroxide solution to precipitate the crude amino acid.

-

Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

-

Dry the final product under vacuum.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm, a methoxy singlet around 3.9 ppm, and signals for the α- and β-protons of the amino acid backbone. |

| ¹³C NMR | Aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the α- and β-carbons. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₁₂FNO₃, MW: 213.20 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic peaks for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretches), and the aromatic ring. |

| Melting Point | A sharp melting point indicates a high degree of purity. |

Conclusion

The synthesis of this compound represents a valuable addition to the toolbox of medicinal chemists. This guide has outlined several key synthetic strategies, with a focus on providing a detailed, practical protocol for the Erlenmeyer-Plöchl synthesis. While this classical route yields a racemic product, it is a robust and accessible method for obtaining the target compound. For applications requiring enantiopure material, the exploration of asymmetric synthetic routes is highly recommended. The characterization methods described herein are essential for ensuring the quality and identity of the final product, a critical step in any drug discovery and development pipeline.

References

- O’Donnell, M. J. (Ed.). (2001). α-Amino Acid Synthesis. American Chemical Society.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

- Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828.

- Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.

- Erlenmeyer, E., Jr. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Plöchl, J. (1884). Ueber einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

Physicochemical and Pharmacological Profile of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid

An In-Depth Technical Guide:

Executive Summary

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is a non-proteinogenic amino acid designed to leverage the unique properties of fluorine in a biologically relevant scaffold. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring of a phenylalanine analog creates a molecule with significant potential for drug discovery and chemical biology. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide additional interaction points.[1][2][3] This guide offers a comprehensive analysis of the predicted chemical properties, synthetic strategies, and potential applications of this compound, providing a foundational resource for its use in research and development.

Introduction: The Strategic Value of Fluorinated Amino Acids

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[4] Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules that are not found in their hydrogenated counterparts.[1] These include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by P450 oxidases. This can block sites of metabolism and increase the half-life of a drug.[1]

-

Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's acidity (pKa), lipophilicity, and conformation.[2][] This allows for fine-tuning of properties critical for absorption, distribution, metabolism, and excretion (ADME).

-

Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially increasing potency and selectivity.[6]

When these advantages are combined with the versatile scaffold of an amino acid, the resulting fluorinated amino acids (FAAs) become powerful tools for developing novel therapeutics, particularly peptides and small molecule drugs.[3][4] this compound represents a sophisticated example of this class, designed to explore new chemical space in drug discovery programs.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound is characterized by a phenylalanine core with two key substitutions on the aromatic ring. The ortho-methoxy group and meta-fluoro group create a unique electronic and steric profile that dictates the molecule's behavior.

| Property | Predicted Value | Source / Rationale |

| Molecular Formula | C₁₀H₁₂FNO₃ | Based on structure |

| Molecular Weight | 213.21 g/mol | Calculated from formula |

| XLogP3 | ~1.0 - 1.5 | Estimated based on analogs like 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and the addition of an amino group.[7] |

| Hydrogen Bond Donors | 2 | From -NH₂ and -COOH groups |

| Hydrogen Bond Acceptors | 4 | From -COOH, -OCH₃, and F atoms |

| Predicted pKa (Acid) | ~2.0 - 2.5 | Typical range for the alpha-carboxyl group of an amino acid. |

| Predicted pKa (Base) | ~9.0 - 9.5 | Typical range for the alpha-amino group of an amino acid. |

The interplay between the electron-donating methoxy group and the highly electronegative fluorine atom influences the electron density of the phenyl ring, which can in turn affect interactions with biological targets and metabolic stability.

Proposed Synthetic Strategy

The synthesis of enantiomerically pure this compound can be achieved through various asymmetric methods. A common and effective approach is the diastereoselective alkylation of a chiral glycine enolate equivalent, starting from the commercially available 3-fluoro-2-methoxybenzaldehyde. This strategy allows for precise control of the stereochemistry at the α-carbon.

Workflow: Asymmetric Synthesis

Caption: Proposed asymmetric synthesis workflow.

Exemplary Protocol: Asymmetric Synthesis

-

Schiff Base Formation: React 3-fluoro-2-methoxybenzaldehyde with a chiral amine auxiliary (e.g., (R)- or (S)-2-amino-2-phenylethanol) to form the corresponding chiral imine.

-

Enolate Generation: Treat the resulting imine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the stabilized glycine enolate.

-

Alkylation: Introduce the appropriate electrophile. In this case, a benzyl bromide equivalent derived from the starting aldehyde would be used in a different synthetic approach, such as a Strecker synthesis. A more direct route involves the reaction of a protected glycine with 3-fluoro-2-methoxybenzyl bromide.

-

Hydrolysis and Deprotection: Subject the alkylated intermediate to acidic hydrolysis to cleave the chiral auxiliary and any protecting groups, yielding the target amino acid.

-

Purification: Purify the final product by recrystallization or chromatography to obtain the enantiomerically pure compound.

This method is a robust pathway for producing a variety of non-proteinogenic amino acids and can be adapted for the specific target molecule.[8]

Predictive Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted.[9][10]

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons (δ 6.8-7.2 ppm): Complex multiplets due to F-H and H-H coupling. α-H (δ ~4.0 ppm): Triplet or doublet of doublets. β-CH₂ (δ ~3.1 ppm): Diastereotopic protons appearing as a multiplet. -OCH₃ (δ ~3.9 ppm): Sharp singlet. -NH₂ & -COOH: Broad singlets, exchangeable with D₂O.[11] |

| ¹³C NMR | C=O (δ ~175 ppm): Carboxylic acid carbon. Aromatic Carbons (δ 110-160 ppm): Signals will show C-F coupling; C-F will be a large doublet, C-O will be downfield. α-C (δ ~55 ppm): Carbon bearing the amino group. β-C (δ ~35 ppm): Methylene carbon. -OCH₃ (δ ~56 ppm): Methoxy carbon.[10] |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment. This technique is highly sensitive for purity assessment. |

| IR (cm⁻¹) | ~3400-3200: N-H stretch (amine). ~3300-2500: O-H stretch (carboxylic acid, broad). ~1710: C=O stretch (carboxylic acid). ~1600, ~1480: C=C stretches (aromatic). ~1250: C-O stretch (methoxy). ~1200: C-F stretch. |

| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 214.08. Fragmentation: Expect neutral loss of H₂O and CO, and characteristic loss of the benzyl moiety (C₈H₈FO).[12] |

Reactivity, Stability, and Pharmacokinetic Considerations

The chemical reactivity of the molecule is primarily dictated by its amino and carboxylic acid functional groups, which can readily participate in amide bond formation for peptide synthesis. The C-F bond is exceptionally stable and not expected to undergo cleavage under physiological conditions.[1]

Pharmacokinetic Profile (Predicted)

-

Absorption: The compound is expected to be orally bioavailable, potentially utilizing amino acid transporters for absorption.[13]

-

Distribution: Its moderate lipophilicity suggests good distribution into tissues.

-

Metabolism: The fluorine atom at the 3-position of the phenyl ring is expected to block aromatic hydroxylation at that site, a common metabolic pathway for phenylalanine derivatives. This should increase the metabolic stability and half-life of the molecule compared to its non-fluorinated analog.[4]

-

Excretion: Elimination is likely to occur via renal clearance, either as the parent compound or as simple conjugates.[14]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable building block for various applications.

Drug Discovery Pipeline Integration

Caption: Potential roles in drug discovery.

-

Peptide Modification: Incorporating this FAA into a peptide sequence can enhance resistance to proteolysis, improve helical stability, and modulate receptor binding affinity.[]

-

Small Molecule Scaffolding: It can serve as a chiral starting material for the synthesis of more complex small molecules, where the fluorinated phenyl moiety is a key pharmacophore.[2][6]

-

¹⁹F NMR Probes: Its single fluorine atom makes it an excellent probe for use in ¹⁹F NMR spectroscopy to study protein-ligand interactions, conformational changes, and binding kinetics without the need for isotopic labeling.[1]

Conclusion

This compound is a rationally designed, non-proteinogenic amino acid with significant potential in medicinal chemistry and drug discovery. Its predicted properties—enhanced metabolic stability, unique electronic profile, and synthetic tractability—make it an attractive tool for researchers aiming to develop next-generation therapeutics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in a research setting. Further experimental validation of these predicted properties will be crucial in fully realizing its potential.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry.

- BOC Sciences. (n.d.).

- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

- PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid.

- Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid.

- Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- PubChem. (n.d.). 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

- NIST. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. NIST Chemistry WebBook.

- SpectraBase. (n.d.). (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID.

- PubChem. (n.d.). (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid.

- AA Blocks. (n.d.). 3-AMINO-3-(2-FLUORO-6-METHOXYPHENYL)PROPANOIC ACID.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.

- Cheméo. (n.d.). 2-Amino-3-(3-chloro-4-methyloxy-phenyl)propanoic acid, methyl ester.

- PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid.

- Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24-32.

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- ChemicalBook. (n.d.). 2-AMINO-3-(2-FLUORO-3-METHOXYPHENYL)PROPANOIC ACID.

- SpectraBase. (n.d.). (R)-2-FLUORO-2-(2-METHOXYPHENYL)-PROPANOIC-ACID.

- ChemBK. (n.d.). 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid.

- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1279.

- O'Hair, R. A. J., et al. (2006). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Journal of the American Society for Mass Spectrometry, 17(3), 371-379.

- MedChemExpress. (n.d.). (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

- AA Blocks. (n.d.). 2-amino-3-(5-fluoro-2-methoxy-4-methylphenyl)propanoic acid.

- Grembecka, J., et al. (2019).

- Frontiers in Bioengineering and Biotechnology. (2020). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- Perera, M. A., et al. (2006). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 58(9), 1199-1205.

- Schinazi, R. F., et al. (2007). Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 51(6), 2141-2146.

- GlobalChemMall. (n.d.). 2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid.

- UCSD Comput

- PubChem. (n.d.). 2-Amino-3-fluoro-2-(2-methoxyphenyl)propanoic acid.

Sources

- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid | C10H11FO3 | CID 55251039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. iris.unito.it [iris.unito.it]

- 13. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid

Abstract

The definitive assignment of a chemical structure is a foundational requirement in chemical research and drug development. Unnatural amino acids, such as 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid, represent a class of molecules with significant potential as building blocks for novel peptides and pharmaceuticals. The introduction of fluorine and methoxy groups onto the phenyl ring can profoundly influence molecular conformation, binding affinity, and metabolic stability. This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this target molecule. We detail an integrated analytical strategy employing mass spectrometry, multi-dimensional nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind the selection and sequence of analytical methods to ensure a self-validating and authoritative structural assignment.

Introduction: The Rationale for a Multi-Faceted Approach

The target molecule, this compound, possesses several key structural features that necessitate a rigorous and orthogonal analytical approach for its complete characterization:

-

Chiral Center: An α-carbon, typical of amino acids, which requires confirmation of relative and absolute stereochemistry.

-

Substituted Aromatic Ring: A complex substitution pattern (fluoro, methoxy, and the propanoic acid side chain) that gives rise to intricate spectroscopic signals.

-

Key Functional Groups: The presence of an amine (-NH₂), a carboxylic acid (-COOH), and a methoxy (-OCH₃) group, each with characteristic spectroscopic signatures.

-

Fluorine Atom: A unique feature that is invaluable for specific detection by ¹⁹F NMR and induces characteristic coupling patterns in ¹H and ¹³C NMR spectra.[1]

A single analytical technique is insufficient to resolve all these features unambiguously. Therefore, we present a logical workflow that begins with confirming the elemental composition and proceeds through the detailed mapping of atomic connectivity, culminating in the potential for absolute 3D structural determination.

Figure 1: A comprehensive workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: The first and most critical step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.[2][3]

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid promotes protonation, favoring the formation of the [M+H]⁺ ion in positive ion mode.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode. This is standard for amino acids as the amine group is readily protonated.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire spectra over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee high mass accuracy (< 5 ppm).

Data Presentation & Interpretation

The primary objective is to match the experimentally observed accurate mass with the theoretical mass calculated from the hypothesized molecular formula, C₁₀H₁₂FNO₃.

| Ion Species | Theoretical Exact Mass (m/z) | Expected Observation |

| C₁₀H₁₂FNO₃ | 213.0798 | Not directly observed (neutral) |

| [M+H]⁺ | 214.0876 | High-intensity signal |

| [M+Na]⁺ | 236.0695 | Moderate-intensity signal |

| [2M+H]⁺ | 427.1679 | Low-intensity signal (at higher conc.) |

A measured m/z of 214.0876 ± 0.0011 (for 5 ppm accuracy) for the [M+H]⁺ ion provides strong, validated evidence for the elemental composition C₁₀H₁₂FNO₃. The characteristic isotopic pattern should also be analyzed to further corroborate the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Rationale: While MS confirms what atoms are present, NMR reveals how they are connected. A suite of NMR experiments is required to build a complete picture of the molecule's covalent framework. The presence of fluorine provides a unique spectroscopic handle, as ¹⁹F NMR is highly sensitive and the couplings between fluorine and nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) are diagnostic for confirming the substitution pattern on the aromatic ring.[1]

General NMR Protocol

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar amino acid and, crucially, to slow the exchange of the labile -NH₂ and -COOH protons, allowing them to be observed.

-

Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Referencing: Chemical shifts are referenced internally to the residual solvent signal (DMSO-d₅ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

¹H NMR: Mapping the Proton Environment

Trustworthiness: This experiment provides the initial map of all protons. The integration (area under each peak) must correspond to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons, governed by the n+1 rule. The key validation is that the sum of all integrations equals the total number of protons in the proposed structure (12 in this case).

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Rationale & Expected Couplings |

|---|---|---|---|---|

| -COOH | 10-13 | Broad singlet (br s) | 1H | Exchangeable acidic proton. |

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.5 | Multiplets (m) | 3H | Complex region due to ¹H-¹H and ¹H-¹⁹F couplings. H-4 will likely be a triplet of doublets (td), H-6 a doublet of doublets (dd). |

| -NH₂ | 3.0 - 4.0 | Broad singlet (br s) | 2H | Exchangeable amine protons. May appear sharper if no water is present. |

| α-CH | 3.5 - 4.2 | Doublet of doublets (dd) | 1H | Coupled to the two non-equivalent β-CH₂ protons. |

| -OCH₃ | ~3.8 | Singlet (s) | 3H | Methoxy group protons with no adjacent proton neighbors. |

| β-CH₂ | ~3.0 | Multiplet (m) | 2H | Diastereotopic protons coupled to α-CH and each other (geminal coupling). Will appear as two separate signals. |

¹³C NMR & DEPT-135: Identifying Carbon Types

Rationale: This experiment identifies all unique carbon environments. The DEPT-135 experiment is run concurrently to differentiate carbon types: CH/CH₃ signals appear positive, while CH₂ signals appear negative, and quaternary carbons (including C=O) are absent. This provides a self-validating check on the carbon assignments.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Expected δ (ppm) | DEPT-135 Signal | Key Rationale & Expected Couplings |

|---|---|---|---|

| -C=O | 170-175 | Absent | Carboxylic acid carbonyl. |

| Aromatic (C-F) | 155-160 | Absent | Large ¹J(C-F) coupling (~240-250 Hz). |

| Aromatic (C-O) | 145-150 | Absent | Quaternary carbon attached to methoxy. |

| Aromatic (C-H) | 110-130 | Positive | Three distinct signals for the aromatic CH carbons. |

| Aromatic (C-C) | 120-135 | Absent | Quaternary carbon attached to the side chain. |

| α-CH | 55-60 | Positive | Carbon of the chiral center. |

| -OCH₃ | ~56 | Positive | Methoxy carbon. |

| β-CH₂ | 35-40 | Negative | Methylene carbon of the side chain. |

¹⁹F NMR: The Definitive Fluorine Signal

Rationale: This simple, high-sensitivity experiment provides direct evidence for the fluorine atom.[1] The chemical shift confirms the aromatic fluorine environment, and the coupling to neighboring protons validates its position on the ring.

Predicted ¹⁹F NMR Data A single signal is expected around -110 to -130 ppm. Its multiplicity should be a multiplet, likely a triplet of doublets, resulting from coupling to the ortho (H-2, H-4) and meta (H-6) protons, confirming its position at C-3.

2D NMR (COSY, HSQC, HMBC): Assembling the Pieces

Rationale: Two-dimensional NMR experiments are essential for unambiguously connecting the atoms whose chemical shifts were determined in the 1D experiments. They provide the definitive proof of the covalent framework.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Key expected correlations: α-CH with β-CH₂ protons; correlations among the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (¹JCH). This allows for the definitive assignment of each protonated carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (2-3 bonds). This is crucial for connecting the molecular fragments. For instance, it will show correlations from the β-CH₂ protons to the aromatic C-1, confirming the side-chain attachment point. It will also link the methoxy protons (-OCH₃) to the aromatic C-2.

Figure 2: A simplified diagram illustrating key 2D NMR correlations used to connect molecular fragments.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[4][5][6] This technique serves as an excellent orthogonal check to the assignments made by NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty crystal first.

Data Presentation & Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |

| N-H stretch (Amine) | 3300 - 3500 | Medium, may be obscured by O-H |

| C-H stretch (sp³ and sp²) | 2850 - 3100 | Sharp, medium-strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong, sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to weak, multiple bands |

| C-F stretch | 1000 - 1400 | Strong, sharp |

| C-O stretch (Ether & Acid) | 1050 - 1300 | Strong |

The presence of a strong, sharp carbonyl peak around 1710 cm⁻¹ and a very broad O-H stretch are definitive indicators of the carboxylic acid group in its characteristic hydrogen-bonded state.

X-ray Crystallography: The Unambiguous Proof

Rationale: For the absolute and definitive determination of the three-dimensional structure, including the relative stereochemistry at the α-carbon, single-crystal X-ray diffraction is the gold standard.[7][8][9] This technique is contingent upon the ability to grow a high-quality single crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[8][9]

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which the molecular structure is built and refined.

Interpretation: A successful structure solution provides a 3D model of the molecule, confirming the precise connectivity, bond lengths, bond angles, and torsion angles. This data definitively confirms the substitution pattern on the aromatic ring and the overall molecular architecture, leaving no ambiguity.

Conclusion: A Synthesis of Evidence

References

- Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Method for Amino Acid Detection.

- MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry.

- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.

- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.

- A2Z Bio. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.

- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.

- ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification.

- PubMed. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies.

- National Institutes of Health (PMC). (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation.

- Biomolecular Chemistry. (2019). Solving New Proteins Structure with NMR Spectroscopy.

- Sci-Hub. (n.d.). Synthesis and NMR elucidation of novel amino acid cavitand derivatives.

-

South African Journal of Chemistry. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[10]arenes derivatives. Retrieved from [Link]

- National Institutes of Health. (n.d.). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins.

- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.

- National Institutes of Health (PMC). (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.

- IUCr Journals. (n.d.). Heavy-atom derivatization.

- Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids.

- National Institutes of Health (PMC). (n.d.). x Ray crystallography.

- Chemistry LibreTexts. (2023). X-ray Crystallography.

- PubMed. (2020). Synthesis, experimental and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data: a survey of interactions in the crystal structures of Fmoc-amino acids.

- National Institutes of Health (PMC). (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Method for Amino Acid Detection | Baitai Paike Biotechnology [en.biotech-pack.com]

- 3. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 4. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

The Fluorine Advantage: A Technical Guide to the Biological Activity of Fluorinated Phenylalanine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenylalanine, a fundamental aromatic amino acid, has emerged as a powerful and versatile tool in chemical biology and drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and applications of fluorinated phenylalanine analogs. By leveraging the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—researchers can exquisitely modulate the properties of peptides and proteins. This guide will delve into the causal relationships between fluorination and observed biological effects, offering field-proven insights for the rational design of novel therapeutics and research tools. We will explore how these analogs can enhance metabolic stability, modulate receptor binding affinity, and serve as sensitive probes for spectroscopic analysis. Detailed experimental protocols and data presentation are provided to equip researchers with the practical knowledge to harness the "fluorine advantage" in their own work.

Introduction: The Unique Role of Fluorine in Modulating Biological Activity

The substitution of hydrogen with fluorine in bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1][2] Fluorine's properties, including its small size (mimicking hydrogen sterically), high electronegativity, and low polarizability, can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[1][3] When incorporated into phenylalanine, these effects are particularly pronounced, offering a subtle yet powerful means to alter the behavior of peptides and proteins.[4]

The introduction of fluorine into the phenyl ring of phenylalanine can modulate:

-

Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups.[3]

-

Hydrophobicity and Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability.[2][5]

-

Conformation and Geometry: The steric and electronic effects of fluorine can influence peptide secondary structure and protein folding.[3][5]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the in vivo half-life of peptide therapeutics.[5][6]

-

Receptor Binding and Enzyme Inhibition: Altered electronic properties can impact crucial molecular interactions like cation-π stacking, which are often vital for peptide-receptor binding and enzymatic activity.[7]

This guide will provide a comprehensive overview of how these fundamental principles translate into tangible biological outcomes, supported by quantitative data and detailed methodologies.

Synthesis of Fluorinated Phenylalanine Analogs

The journey to harnessing the power of fluorinated phenylalanine begins with its synthesis. A variety of synthetic strategies have been developed to introduce fluorine at specific positions on the phenylalanine scaffold, including the aromatic ring, the β-carbon, or the α-carbon.[3][6]

Common Synthetic Approaches

Several robust methods are employed for the synthesis of fluorinated phenylalanines:

-

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Negishi cross-coupling of aryl halides with organozinc compounds offer a convenient route to protected fluorinated phenylalanine analogs.[3]

-

Asymmetric Hydrogenation: This technique is crucial for producing enantiomerically pure fluorinated phenylalanine derivatives, which is essential for pharmaceutical applications.[8]

-

Electrophilic and Nucleophilic Fluorination: Reagents like Selectfluor® are used for direct α-fluorination of phenylalanine derivatives.[3] Radiofluorination with [¹⁸F]F₂ or [¹⁸F]AcOF is used to synthesize PET imaging agents.[3][9]

Experimental Protocol: Synthesis of [¹⁸F]FPhe via Radiofluorination

This protocol outlines a general procedure for the synthesis of 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine, a precursor for PET imaging agents.

Materials:

-

4-borono-ʟ-phenylalanine (BPA)

-

[¹⁸F]F₂ or [¹⁸F]AcOF

-

HPLC system with a C18 column

-

0.1% acetic acid (mobile phase)

Procedure:

-

Directly fluorinate 4-borono-ʟ-phenylalanine (BPA) with [¹⁸F]AcOF or [¹⁸F]F₂.

-

Purify the reaction mixture using HPLC with a Delta-Pak C18 cartridge.

-

Elute the product using 0.1% acetic acid as the mobile phase at a flow rate of 10 mL/min.

-

Isolate the final product, 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine.

Expected Outcome: This method typically yields the radiolabeled product in radiochemical yields of 25–35% with a radiochemical purity of over 99%.[3]

Incorporation of Fluorinated Phenylalanine into Peptides and Proteins

Once synthesized, fluorinated phenylalanine analogs can be incorporated into peptides and proteins using several established techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid resin support.[4] Protected forms of fluorinated phenylalanine, such as Fmoc-L-4-fluorophenylalanine-OH, are used in this process.[4] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for preventing unwanted reactions at the amine terminus during peptide chain elongation.[4]

Non-Canonical Amino Acid Incorporation in vivo

Genetic code expansion techniques enable the site-specific incorporation of non-canonical amino acids, including fluorinated phenylalanine analogs, into proteins during cellular protein synthesis.[10][11] This is often achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery.[10][12] This approach allows for the production of proteins with precisely placed fluorinated residues for structural and functional studies.[10][13]

Experimental Workflow: Site-Specific Incorporation via Nonsense Suppression

This workflow illustrates the general process for incorporating a fluorinated phenylalanine analog at a specific site in a target protein expressed in E. coli or mammalian cells.

Caption: Workflow for site-specific incorporation of fluorinated phenylalanine.

Impact on Biological Activity: Case Studies and Quantitative Data

The substitution of phenylalanine with its fluorinated analogs can lead to profound changes in biological activity.

Enhanced Receptor Affinity: The Case of Biphalin

Biphalin is a dimeric opioid peptide with high affinity for both μ- and δ-opioid receptors.[7] Structure-activity relationship studies have shown that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluoro-phenylalanine (4-F-Phe) significantly enhances its binding affinity.[7] The high electronegativity of the fluorine atom alters the charge distribution of the aromatic ring, which can favorably influence interactions, such as cation-π stacking, that are crucial for peptide-receptor binding.[7]

| Analog | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |

| Native Biphalin (Phe at 4,4') | 0.5 | 1.2 |

| 4-F-Phe Biphalin | 0.2 | 0.3 |

| Data for biphalin analogs with a 1,2-phenylenediamine linker.[7] |

The data clearly demonstrates that the incorporation of 4-F-Phe leads to a substantial increase in affinity for both μ- and δ-opioid receptors, with a particularly dramatic effect on the δ-receptor.[7]

Modulation of Protein Stability and Function

Incorporating fluorinated aromatic amino acids into proteins can increase their stability.[3][14] This "fluoro-stabilization effect" can arise from enhanced hydrophobic interactions and altered electrostatic properties.[15][16] This enhanced stability can, in turn, affect enzymatic activity.[3]

Antimicrobial Activity

Self-assembling nanostructures of fluorenylmethoxycarbonyl-pentafluoro-l-phenylalanine (Fmoc-F₅-Phe) have demonstrated promising antibacterial activity by selectively targeting bacterial membranes.[17] Even subtle changes in the position of a single fluorine atom on the phenyl ring can dramatically affect the self-assembly kinetics, nanostructure morphology, mechanical properties, and ultimately the antibacterial performance of these hydrogels.[17]

Applications in Research and Drug Development

The unique properties of fluorinated phenylalanine analogs make them invaluable tools in various research and development areas.

Probing Protein Structure and Dynamics with ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio.[18] Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid provides a highly sensitive and specific probe for studying protein structure, dynamics, and interactions with minimal perturbation to the native system.[11][18][19] The broad chemical shift range of ¹⁹F makes it very sensitive to subtle changes in the local chemical environment.[18]

PET Imaging in Oncology

Fluorine-18 (¹⁸F) is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET).[20] ¹⁸F-labeled phenylalanine analogs, such as p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP), are used as tracers for imaging tumor metabolism.[20] These non-natural amino acids are taken up by cancer cells through specific amino acid transporters, which are often overexpressed in tumors.[20] This allows for the visualization and monitoring of tumors.[9][20]

Enhancing Therapeutic Peptide Properties

The incorporation of fluorinated phenylalanine into peptide therapeutics can improve their pharmacokinetic profiles.[5][16] By increasing metabolic stability and lipophilicity, fluorination can lead to a longer in vivo half-life and improved oral bioavailability.[5][21]

Methodologies for Characterization

A suite of biophysical and analytical techniques is employed to characterize proteins and peptides containing fluorinated phenylalanine analogs.

Mass Spectrometry

Mass spectrometry is essential for confirming the successful incorporation of the fluorinated amino acid into the peptide or protein sequence and determining the efficiency of incorporation.[13][19]

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information, revealing how the fluorinated analog is accommodated within the protein structure and its impact on the overall fold.[22][23][24] The alignment of the fluorinated protein structure with the wild-type structure can show whether the modification is structurally perturbative.[22][23]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the modified peptide or protein and to compare it to the non-fluorinated counterpart, ensuring that the overall fold has not been significantly disrupted.

Future Perspectives and Conclusion

The strategic use of fluorinated phenylalanine analogs continues to be a burgeoning field with significant potential. Advances in synthetic chemistry will provide access to an even wider array of novel analogs with tailored properties.[15][25] The development of more efficient and versatile genetic code expansion systems will further facilitate the site-specific incorporation of these analogs into proteins in a variety of cellular contexts, including mammalian cells.[26][27] These advancements will enable a deeper understanding of protein structure and function and will undoubtedly lead to the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles.[16][28][29] The "fluorine advantage" is a testament to the power of subtle chemical modifications to elicit profound biological consequences, and its full potential is still being explored.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. Retrieved from [Link]

-

Grigoletto, A., & Montclare, J. K. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8836. [Link]

-

Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

-

Wang, H., Wu, Z., Huang, R., Li, D., Liu, Z., & Zhu, L. (2015). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 42(12), 956–964. [Link]

-

Otten, R., Chu, B., Krewulak, K. D., & Vogel, H. J. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. [Link]

-

ResearchGate. (n.d.). The genetic incorporation of fluorophenylalanines. Retrieved from [Link]

-

Dunn, T. F., & Leach, F. R. (1967). Incorporation of p-fluorophenylalanine into protein by a cell-free system. The Journal of Biological Chemistry, 242(11), 2693–2699. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

ResearchGate. (n.d.). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Impact of Fluorine Substitution on Amino Acid Bioactivity. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]

-

SpringerLink. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

-

Braden, M. R., & Pomerantz, W. C. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Biochemistry, 57(3), 299–309. [Link]

-

Luchinat, E., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1185–1195. [Link]

-

University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Retrieved from [Link]

-

Sciety. (n.d.). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design. Retrieved from [Link]

-

Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Retrieved from [Link]

-

Foster, M. P., & Dunn, T. F. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. [Link]

-

PNAS. (n.d.). Chemical tuning reveals a cation–π gating bridge between the voltage-sensor and pore domains in the Kv7.1 potassium channel. Retrieved from [Link]

-

ACS Publications. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Retrieved from [Link]

-

University of Illinois. (n.d.). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Retrieved from [Link]

-

Koksch, B., & Sewald, N. (2012). Fluorinated amino acids. Refubium. [Link]

-

Mehl, R. A., & Cooley, R. B. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 74(Pt 10), 654–660. [Link]

-

Mehl, R. A., & Cooley, R. B. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 74(Pt 10), 654–660. [Link]

-

National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. Retrieved from [Link]

-

Grigoletto, A., & Montclare, J. K. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8836. [Link]

-

Wikipedia. (n.d.). Antimicrobial peptides. Retrieved from [Link]

-

Celikel, R., Davis, M. D., Dai, X. P., Kaufman, S., & Xuong, N. H. (1991). Crystallization and preliminary X-ray analysis of phenylalanine hydroxylase from rat liver. Journal of Molecular Biology, 218(3), 495–498. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 19. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. nbinno.com [nbinno.com]

- 26. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells | Sciety [sciety.org]

- 27. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells | Neuroscience Program | Illinois [neuroscience.illinois.edu]

- 28. nbinno.com [nbinno.com]

- 29. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Methoxy Group as a Strategic Tool in the Functional Modulation of Amino Acid Derivatives

Abstract

The methoxy group (-OCH₃), a seemingly simple functional moiety, is a cornerstone of modern medicinal chemistry and drug design, particularly in the context of amino acid derivatives.[1] Its prevalence in over 230 marketed small-molecule drugs underscores its value in optimizing molecular properties.[2][3] This technical guide provides an in-depth exploration of the multifaceted roles of the methoxy group, moving beyond its basic structural description to a functional analysis of its impact on the physicochemical, pharmacokinetic, and pharmacodynamic properties of amino acid-based compounds. We will dissect the causal mechanisms by which methoxylation influences everything from protein-ligand binding and metabolic stability to peptide conformation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging the methoxy group as a strategic tool in molecular design and optimization.

The Methoxy Group: A Profile of Duality and Versatility

At its core, the methoxy group can be viewed as a hybrid of a hydroxyl and a methyl group, yet its functional impact is often greater than the sum of its parts.[3] Its utility stems from a unique combination of electronic and steric properties that allow it to serve diverse roles in molecular interactions.

-

Electronic Properties : The oxygen atom is electronegative, creating a partial negative charge and acting as a hydrogen bond acceptor.[4] Conversely, the methyl group has a partial positive charge. When attached to an aromatic ring, the methoxy group acts as an electron-donating group at the para position but an electron-withdrawing group at the meta position, allowing for fine-tuning of the electronic character of the parent molecule.[4][5] This versatile electrostatic potential enables diverse interactions with protein residues.[4]

-

Steric and Conformational Influence : Unlike linear substituents, the methoxy group has a bent arrangement.[4] This non-linear geometry can be crucial for fitting into intricately shaped protein binding pockets.[4] On an aromatic ring, it can adopt either a coplanar or an orthogonal orientation, providing conformational flexibility to optimize interactions. In peptide backbones, N-methylation (the introduction of a methyl group on the amide nitrogen) is a powerful strategy to restrict conformational freedom, which can lock the peptide into a bioactive conformation.[6][7]

-

Lipophilicity : The methoxy group is considered a non-lipophilic substituent. This unique characteristic allows it to be used as a "scout" to explore protein pockets and improve binding affinity without significantly increasing the overall lipophilicity of a compound, thereby preserving favorable physicochemical properties.[4]

Impact on Pharmacodynamics: Enhancing Target Engagement

The primary goal of introducing a functional group is often to improve a molecule's interaction with its biological target. The methoxy group achieves this through several key mechanisms.

Direct Protein-Ligand Interactions

The methoxy group's dual electronic nature allows it to engage in multiple types of non-covalent interactions simultaneously:

-

Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, forming crucial bonds with hydrogen bond donors like the backbone N-H of amino acids or the side chains of residues such as arginine, lysine, or serine.[2]

-

Hydrophobic and van der Waals Interactions : The methyl portion can participate in favorable lipophilic and van der Waals interactions within hydrophobic pockets of a protein.[2][4]

The combination of these interactions, though individually weak, can collectively contribute to a significant increase in binding affinity and potency.[4] A hydrogen-to-methoxy substitution has been shown to improve potency by as much as 294-fold in the development of the antiviral drug fostemsavir.[4]

Modulating Pharmacokinetics (ADME Properties)

Beyond target binding, the methoxy group is a powerful tool for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]

Enhancing Permeability and Bioavailability

In peptide-based therapeutics, low oral bioavailability is a major hurdle due to poor membrane permeability and enzymatic degradation.[7] N-methylation of the peptide backbone disrupts the hydrogen-bonding network, which can "hide" polar groups and reduce the energy penalty for membrane crossing.[6] This strategy, which mimics the properties of cyclosporine, can lead to superior passive membrane permeability and oral bioavailability.[6][7]

The Double-Edged Sword of Metabolism

The metabolic fate of a methoxy group is a critical consideration for drug developers.

-

Metabolic Blocking : A methoxy group can be strategically placed to block a site on a molecule that is susceptible to oxidative metabolism. This "metabolic blocking" strategy can increase the compound's half-life and overall exposure.

-

Metabolic Liability : Conversely, the methoxy group itself is a common site of metabolism. It is well-known to undergo O-demethylation by cytochrome P450 (CYP) enzymes, particularly in methoxybenzene-containing compounds.[4] This process converts the methoxy group into a hydroxyl group (a phenol or alcohol), which can then be rapidly conjugated and excreted.[4] While sometimes this is a desired detoxification pathway, it can also lead to rapid clearance and reduced efficacy. Medicinal chemists must therefore carefully consider the metabolic stability of the methoxy group within a given scaffold.[4]

Experimental Protocols: Synthesis and Analysis

The practical application of methoxylation strategies requires robust and reproducible chemical and analytical methods.

Protocol: Solid-Phase N-Methylation of an Fmoc-Amino Acid

This protocol describes the N-methylation of an amino acid attached to a solid support, based on the Biron-Kessler method, which is highly effective for preparing building blocks for peptide synthesis.[8]

Objective: To synthesize an Fmoc-N-methyl-amino acid on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide (MeI) or Dimethyl sulfate

-

2-Mercaptoethanol

-

Piperidine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

1% Trifluoroacetic acid (TFA) in DCM

Methodology:

-

Resin Loading: Swell the 2-CTC resin in DCM. Add the Fmoc-amino acid and DIPEA. Agitate for 2-3 hours. Cap any remaining active sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to expose the primary amine. Wash thoroughly with DMF and DCM.

-

Sulfonylation (Amine Protection): Dissolve o-NBS-Cl and 2,4,6-collidine in DMF and add to the resin. Agitate for 2 hours. This protects the amine with the o-NBS group, making the remaining N-H acidic.[8]

-

Methylation: Add DBU and the methylating agent (e.g., methyl iodide) in DMF to the resin. Agitate overnight. The acidic N-H is deprotonated by DBU, and the resulting anion is methylated.[8]

-

o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group, exposing the now N-methylated amine.[8]

-

Fmoc Reprotection: Add Fmoc-OSu and DIPEA in DMF to the resin and agitate for 4 hours to re-protect the N-methyl amine with the Fmoc group.

-

Cleavage from Resin: Gently cleave the Fmoc-N-Me-amino acid from the resin using 1% TFA in DCM. This condition is mild enough to leave acid-labile side-chain protecting groups intact.[8]

-

Purification: Purify the resulting Fmoc-N-Me-AA-OH using flash chromatography or preparative HPLC.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized methoxy-amino acid derivatives. A multi-technique approach is standard.

The following table summarizes the primary analytical techniques used.

| Technique | Principle | Selectivity & Sensitivity | Key Information Provided |

| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance.[9] | Moderate selectivity and sensitivity (µg/mL to ng/mL range).[9] | Purity assessment, quantification of major components.[10] |

| LC-MS/MS | Combines HPLC separation with mass spectrometry for detection based on mass-to-charge ratio.[11] | Very high selectivity and sensitivity (low ng/mL to pg/mL range).[9] | Definitive identification, accurate mass measurement, structural elucidation via fragmentation, and sensitive quantification in complex matrices like plasma.[12] |

| GC-MS | Separation of volatile (derivatized) compounds by gas chromatography followed by mass spectrometry.[9] | High selectivity and sensitivity (ng/mL range), but requires derivatization for non-volatile amino acids.[9][12] | Identification based on fragmentation patterns, suitable for specific volatile or derivatized compounds. |

| NMR (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides absolute structural information but has lower sensitivity compared to MS. | Unambiguous structure determination, confirmation of methoxy group presence (singlet at ~3.8 ppm in ¹H NMR), and stereochemical analysis.[1][10] |

Case Studies: Methoxy Groups in FDA-Approved Drugs

The strategic use of methoxy groups is evident in numerous successful drugs derived from amino acids.[7][13][14]

-

Remdesivir (COVID-19) : This antiviral drug, a key therapeutic during the COVID-19 pandemic, is an adenosine nucleotide analog. While not a direct amino acid derivative, its structure incorporates complex stereochemistry where methoxy-related protecting groups are crucial during synthesis. Its development highlights the importance of precise synthetic control over functional groups.[13][14]

-

Setmelanotide (Obesity) : This is a peptide-based drug used for treating certain forms of genetic obesity.[13] The design of such peptidomimetics often involves unnatural amino acids and modifications like N-methylation to improve stability and pharmacokinetic profiles, demonstrating the direct application of the principles discussed.[13][15]

-

Amisulpride (Antiemetic) : This substituted benzamide derivative contains a prominent methoxy group on its aromatic ring.[13] This group influences the electronic properties and binding interactions of the molecule at its target receptors, showcasing the role of methoxylation in tuning the pharmacodynamics of small molecules derived from amino acid-like scaffolds.[13]

Conclusion and Future Outlook